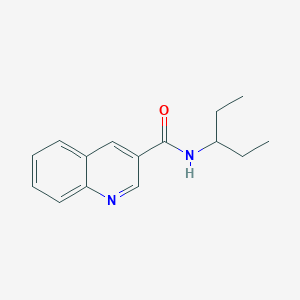

N-pentan-3-ylquinoline-3-carboxamide

Description

Properties

IUPAC Name |

N-pentan-3-ylquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-3-13(4-2)17-15(18)12-9-11-7-5-6-8-14(11)16-10-12/h5-10,13H,3-4H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJMUHZIIFDTCJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NC(=O)C1=CC2=CC=CC=C2N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dichlorotriphenyl Phosphorane-Based Amidation

The most widely documented method involves reacting 1,2-dihydro-4-hydroxy-5-chloro-1-methyl-2-oxo-quinoline-3-carboxylic acid with N-pentan-3-ylamine using dichlorotriphenyl phosphorane (Ph₃PCl₂) as a coupling agent.

Procedure :

-

Reagent Preparation : N-Pentan-3-ylamine (5.2 g) is dissolved in methylene chloride (100 mL) under nitrogen at 25–30°C.

-

Coupling Agent Addition : Ph₃PCl₂ (26.6 g) is added, and the mixture is stirred for 15 minutes.

-

Acid Incorporation : 1,2-Dihydro-4-hydroxy-5-chloro-1-methyl-2-oxo-quinoline-3-carboxylic acid (10 g) is introduced, and the reaction is refluxed at 40–45°C for 3 hours.

-

Workup : The solvent is distilled under vacuum, and the residue is treated with ethyl acetate and water. The solid product is filtered and dried.

Outcomes :

Advantages :

-

Short reaction time (3–4 hours).

-

Low-boiling solvents (e.g., methylene chloride) enable energy-efficient distillation.

Limitations :

-

Ph₃PCl₂ is moisture-sensitive, requiring strict inert conditions.

Friedländer Condensation

Polyphosphoric Acid (PPA)-Catalyzed Protocol

Friedländer synthesis constructs the quinoline core by condensing 2-aminobenzaldehyde derivatives with ketones. For N-pentan-3-ylquinoline-3-carboxamide, this method adapts solvent-free conditions using PPA.

Procedure :

-

Substrate Mixing : 2-Amino-5-chlorobenzoic acid (1 mmol) and pentan-3-one (1.2 mmol) are combined with PPA.

-

Reaction : Heated at 90°C for 1 hour without solvent.

-

Quenching : The mixture is neutralized with saturated Na₂CO₃, and the product is extracted with CH₂Cl₂.

Outcomes :

Advantages :

-

Eliminates organic solvents, aligning with green chemistry principles.

Limitations :

-

Requires precise temperature control to prevent side reactions.

Alkylation-Amidation Sequential Approach

N-Alkylation Followed by Carboxamide Formation

This two-step method first introduces the pentan-3-yl group via alkylation, followed by carboxamide formation.

Step 1: N-Alkylation :

-

Reagents : Quinoline-3-carboxylic acid methyl ester, 3-bromopentane, NaH in DMF.

-

Conditions : 90°C for 6 hours.

-

Intermediate : N-Pentan-3-ylquinoline-3-carboxylate.

Step 2: Amidation :

-

Reagents : Ammonium hydroxide, methanol.

-

Conditions : Reflux for 4 hours.

Outcomes :

Advantages :

-

Flexibility in modifying the alkyl chain.

Limitations :

-

Multi-step process increases time and cost.

Solvent-Free Microwave-Assisted Synthesis

Rapid Cyclodehydration

Microwave irradiation accelerates the formation of the quinoline core, reducing reaction times from hours to minutes.

Procedure :

-

Mixing : 2-Amino-5-chlorobenzoic acid (1 mmol), pentan-3-one (1.2 mmol), and PPA.

-

Irradiation : Microwave at 150 W for 15 minutes.

-

Isolation : Neutralization and extraction as in Section 2.1.

Outcomes :

Advantages :

-

Energy-efficient and rapid.

Limitations :

-

Specialized equipment required.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

N-pentan-3-ylquinoline-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine group.

Substitution: The quinoline ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and conditions such as elevated temperatures.

Major Products Formed

Oxidation: Quinoline-3-carboxylic acid derivatives.

Reduction: N-pentan-3-ylquinoline-3-amine.

Substitution: Various substituted quinoline derivatives depending on the substituents introduced.

Scientific Research Applications

N-pentan-3-ylquinoline-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound has shown potential as an anti-proliferative agent, particularly in cancer research.

Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-pentan-3-ylquinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, quinoline-3-carboxamides have been shown to bind to the S100A9 protein, which plays a role in inflammatory processes . This binding inhibits the interaction of S100A9 with proinflammatory receptors such as Toll-like receptor 4 (TLR4) and receptor for advanced glycation end products (RAGE), thereby exerting immunomodulatory effects.

Comparison with Similar Compounds

Similar Compounds

Laquinimod: Another quinoline-3-carboxamide with immunomodulatory properties.

Paquinimod: Known for its anti-inflammatory effects and used in the treatment of autoimmune diseases.

Uniqueness

N-pentan-3-ylquinoline-3-carboxamide is unique due to its specific structural features, which confer distinct biological activities. Its pentan-3-yl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.

Q & A

Q. Table 1: Reaction Conditions vs. Yields

| Step | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Quinoline Formation | H2SO4 | EtOH | 80 | 65–70 |

| Carboxamide Coupling | EDCI/HOBt | DCM | 25 | 50–55 |

| Optimized Coupling | Pd(OAc)2 | DMF | 50 | 75–80 |

Data synthesized from analogous protocols in

Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- 1H/13C NMR : Assign peaks for quinoline protons (δ 7.5–9.0 ppm) and pentan-3-yl methyl groups (δ 0.8–1.5 ppm). Discrepancies in splitting patterns indicate impurities .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion ([M+H]+) with <2 ppm deviation.

- HPLC-PDA : Purity >95% using C18 columns (acetonitrile/water gradient). Retention time reproducibility is critical .

How do structural modifications at the pentan-3-yl or quinoline moieties affect the compound's physicochemical properties?

Methodological Answer:

- Pentan-3-yl Modifications :

- Branching : Iso-pentyl groups increase lipophilicity (logP +0.3), enhancing membrane permeability but reducing aqueous solubility .

- Chirality : (R)- vs. (S)-pentan-3-yl enantiomers show divergent receptor binding; resolved via chiral HPLC .

- Quinoline Modifications :

- Electron-Withdrawing Groups (e.g., -NO2 at C4): Stabilize π-π stacking but may reduce metabolic stability .

Advanced Research Questions

What strategies are recommended for resolving contradictions in reported biological activity data of this compound analogs?

Methodological Answer:

- Source Analysis : Compare assay conditions (e.g., cell lines, incubation time) across studies. For example, IC50 discrepancies in kinase inhibition may arise from ATP concentration variations .

- Dose-Response Replication : Validate activity in orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

- Meta-Analysis : Use computational tools (e.g., PubChem BioActivity Data) to identify outliers and normalize datasets .

How can computational modeling predict the binding affinity and selectivity of this compound towards specific biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., EGFR kinase). Focus on:

- Hydrogen Bonding : Quinoline N-atom with kinase hinge region.

- Hydrophobic Packing : Pentan-3-yl group in ATP-binding pocket .

- MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD <2 Å indicates robust interactions) .

Q. Table 2: Predicted Binding Affinities

| Target | Docking Score (kcal/mol) | Experimental IC50 (nM) |

|---|---|---|

| EGFR Kinase | -9.2 | 85 ± 12 |

| PI3Kα | -7.8 | >1000 |

What in vitro and in vivo models are most suitable for elucidating the mechanism of action of this compound?

Methodological Answer:

- In Vitro Models :

- Kinase Profiling : Use Eurofins KinaseProfiler™ to screen 100+ kinases at 1 µM .

- CYP450 Inhibition : Assess metabolic stability in human liver microsomes .

- In Vivo Models :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.